molecular formula C21H22N2O7S B2975405 6-ethyl 3-methyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-24-9

6-ethyl 3-methyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Katalognummer: B2975405
CAS-Nummer: 864926-24-9
Molekulargewicht: 446.47
InChI-Schlüssel: DVTKSIDXXGKJAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene and pyridine ring system. Its structure includes:

  • Ester groups: A 6-ethyl and 3-methyl ester at positions 3 and 4.
  • Dihydrothienopyridine core: The 4,5-dihydro scaffold confers rigidity and influences electronic properties.

Synthesis typically involves multi-step reactions, such as condensation of aminothienopyridine intermediates with activated carbonyl derivatives (e.g., acyl chlorides) under reflux conditions .

Eigenschaften

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O7S/c1-4-30-21(27)23-10-9-14-15(11-23)31-18(16(14)20(26)29-3)22-17(24)12-5-7-13(8-6-12)19(25)28-2/h5-8H,4,9-11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTKSIDXXGKJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-Ethyl 3-methyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure

The compound features a thieno[2,3-c]pyridine core with multiple functional groups that contribute to its biological activity. The presence of methoxycarbonyl and benzamido groups suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly in cancer therapy. Research indicates that it may inhibit tubulin polymerization, similar to other compounds in the thieno[2,3-c]pyridine class.

Biological Activity Overview

  • Anticancer Activity
    • In Vitro Studies : Compounds based on the thieno[2,3-c]pyridine scaffold have shown promising antiproliferative effects against various cancer cell lines. For instance, derivatives exhibited IC50 values ranging from 1.1 to 4.7 µM against HeLa cells and other cancer types .
    • Mechanism : The compound likely binds to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .
  • Selectivity
    • Normal Cells vs. Cancer Cells : Studies have demonstrated that these compounds exhibit selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), indicating a favorable therapeutic index .

Case Studies and Research Findings

  • Case Study 1 : A study evaluated the antiproliferative effects of several thieno[2,3-c]pyridine derivatives. The most potent derivatives had IC50 values significantly lower than 20 µM against murine leukemia (L1210) and human cervix carcinoma (HeLa) cells .
  • Case Study 2 : Another research project focused on the synthesis and evaluation of new antitubulin agents derived from similar scaffolds. The findings reinforced the importance of specific substitutions at the C-6 position for enhanced biological activity .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Thieno[2,3-c]pyridine Derivative AHeLa1.1Tubulin polymerization inhibition
Thieno[2,3-c]pyridine Derivative BL12102.8Colchicine site binding
Thieno[2,3-c]pyridine Derivative CCEM2.3Microtubule disruption

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and shared features with related compounds:

Compound Name Substituents at Position 2 Ester Groups Core Structure Key Properties Reference
Target Compound 4-(Methoxycarbonyl)benzamido 6-ethyl, 3-methyl 4,5-Dihydrothieno[2,3-c]pyridine Enhanced solubility from methoxycarbonyl; potential bioactivity via amide linkage
6-Ethyl 3-Methyl 2-Amino-4,5-Dihydrothieno[2,3-c]Pyridine-3,6(7H)-Dicarboxylate Amino group 6-ethyl, 3-methyl Same core Higher reactivity (free amino group); lower steric hindrance
3-Ethyl 6-Methyl 2-((3,4,5-Trimethoxyphenyl)Amino)-4,5-Dihydrothieno[2,3-c]Pyridine-3,6(7H)-Dicarboxylate (3f) 3,4,5-Trimethoxyanilino 3-ethyl, 6-methyl Same core Antitubulin activity (IC~50~ = 0.8 μM); improved lipophilicity from trimethoxy group
Diethyl 2-((3,4,5-Trimethoxyphenyl)Amino)-4,5-Dihydrothieno[2,3-c]Pyridine-3,6(7H)-Dicarboxylate (3g) Same as 3f Diethyl esters Same core Lower melting point (67–69°C) vs. 3f (128–130°C); reduced steric bulk
6-tert-Butyl 3-Ethyl 2-(2-Hydroxybenzylideneamino)-4,5-Dihydrothieno[2,3-c]Pyridine-3,6(7H)-Dicarboxylate Schiff base (2-hydroxybenzylideneamino) 6-tert-butyl, 3-ethyl Same core Antioxidant activity (DPPH scavenging); tunable electronic properties via Schiff base

Key Differences and Implications

Substituent Effects: The methoxycarbonylbenzamido group in the target compound introduces a polar aromatic moiety, improving water solubility compared to amino or trimethoxyanilino derivatives . Schiff base derivatives (e.g., 6-tert-butyl 3-ethyl analogues) exhibit redox-active properties, making them suitable for antioxidant studies, unlike the target compound’s amide focus .

Ester Group Variations: Ethyl/methyl esters (target compound) balance lipophilicity and metabolic stability.

Biological Activity: Compounds with trimethoxyanilino groups (e.g., 3f) show potent antitubulin activity, suggesting the target compound’s benzamido group could be optimized for similar targets . Amino derivatives (e.g., ) serve as intermediates for further functionalization but lack direct bioactivity without additional substituents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.